

Application Notes and Protocols for HYNIC-iPSMA SPECT Imaging

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Compound of Interest

Compound Name: HYNIC-iPSMA

Cat. No.: B12390982

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and imaging parameters for the use of Technetium-99m labeled **HYNIC-iPSMA** (^{99m}Tc -**HYNIC-iPSMA**) in Single Photon Emission Computed Tomography (SPECT) for preclinical and clinical research.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed in prostate cancer cells.[1] ^{99m}Tc -**HYNIC-iPSMA** is a radiopharmaceutical that specifically targets PSMA, enabling sensitive detection of primary and metastatic prostate cancer lesions using SPECT imaging.[2][3] Its use has been shown to be a cost-effective alternative to PET/CT imaging, particularly in settings where PET is not readily available.[2][4] This document outlines the necessary parameters and protocols for successful image acquisition and analysis.

Radiopharmaceutical Preparation and Quality Control

A sterile and lyophilized kit containing **HYNIC-iPSMA** is typically used for radiolabeling.

Radiosynthesis Protocol

The preparation of ^{99m}Tc -**HYNIC-iPSMA** generally follows these steps:

- To a vial containing HYNIC-PSMA, add a solution of a coligand, such as EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine.
- Add a reducing agent, typically a stannous chloride (SnCl_2) solution.
- Introduce the required activity of Sodium Pertechnetate ($\text{Na}^{99\text{m}}\text{TcO}_4$).
- The mixture is then heated, typically at 95-100°C for 10-20 minutes, to facilitate the labeling reaction.
- After heating, the vial is allowed to cool to room temperature.
- The final product is a clear, aqueous solution ready for intravenous administration.

Quality Control

The radiochemical purity of the prepared $^{99\text{m}}\text{Tc}$ -**HYNIC-iPSMA** should be assessed prior to administration. This is crucial to ensure that the majority of the radioactivity is bound to the PSMA-targeting molecule.

- Method: Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) are standard methods.
- Acceptance Criteria: The radiochemical purity should typically be greater than 95%.

Image Acquisition Protocols

Patient/Subject Preparation

Proper preparation is essential for optimal image quality and to minimize artifacts.

- Hydration: Subjects should be well-hydrated before the scan.
- Voiding: Encourage the subject to void immediately before image acquisition to reduce bladder activity, which can obscure pelvic lesions.

Recommended Imaging Parameters

The following tables summarize typical acquisition parameters for ^{99m}Tc -HYNIC-iPSMA SPECT/CT imaging, compiled from various studies.

Table 1: Radiotracer Administration

Parameter	Value	References
Injected Activity	10 MBq/kg or ~740 MBq (20 mCi)	
Administration Route	Intravenous	
Uptake Time	3-4 hours post-injection	

Table 2: SPECT Acquisition Parameters

Parameter	Value	References
Collimator	Low-Energy All-Purpose (LEAP) or Low-Energy High-Resolution (LEHR)	
Energy Window	140 keV with a 20% window	
Matrix Size	128 x 128 or 256 x 256	
Rotation	360°	
Angular Step	6°	
Time per Frame/Projection	30 seconds	
Zoom	1.0	

Table 3: CT Acquisition Parameters

Parameter	Value	References
Tube Voltage	120-130 kV	
Tube Current	25-90 mAs (may use modulation)	
Slice Thickness	5 mm	

Table 4: Image Reconstruction

Parameter	Value	References
Algorithm	Iterative Reconstruction (e.g., OSEM)	
Iterations	4	
Subsets	8	

Experimental Protocols

Biodistribution Studies Protocol

This protocol outlines the steps for assessing the distribution of ^{99m}Tc-HYNIC-iPSMA in different organs and tissues.

- **Animal Model/Patient Recruitment:** Select appropriate animal models (e.g., tumor-bearing mice) or recruit patients according to the study protocol.
- **Radiotracer Administration:** Administer a known activity of ^{99m}Tc-HYNIC-iPSMA intravenously.
- **Time-point Selection:** Define specific time points for imaging or tissue collection post-injection (e.g., 1, 2, 4, and 24 hours).
- **Image Acquisition:** For imaging-based biodistribution, acquire whole-body planar or SPECT/CT images at the selected time points.

- Region of Interest (ROI) Analysis: Draw ROIs around source organs (e.g., kidneys, liver, spleen, salivary glands) and tumors on the acquired images.
- Quantification: Calculate the percentage of injected dose per gram (%ID/g) for each organ or the Standardized Uptake Value (SUV). The SUVmax and SUVmean are commonly reported metrics.
- Ex Vivo Biodistribution (for animal studies):
 - At each time point, euthanize a cohort of animals.
 - Dissect and collect organs and tissues of interest.
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Calculate the %ID/g for each tissue.

Dosimetry Studies Protocol

This protocol is for estimating the radiation absorbed dose in various organs.

- Subject Group: Typically performed in a small cohort of healthy volunteers or patients.
- Radiotracer Administration: Administer a known activity of ^{99m}Tc -**HYNIC-iPSMA**.
- Serial Imaging: Acquire a series of whole-body planar images at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
- Source Organ Delineation: Manually or semi-automatically draw ROIs around source organs on the planar images for each time point.
- Time-Activity Curve Generation: For each source organ, plot the measured activity versus time to generate a time-activity curve.
- Residence Time Calculation: Calculate the integral of the time-activity curve to determine the total number of disintegrations in each source organ (residence time).

- Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to input the residence times and calculate the absorbed dose for each organ and the total body effective dose.

Quantitative Data Summary

The following tables provide a summary of quantitative data reported in the literature for ^{99m}Tc-HYNIC-iPSMA.

Table 5: Biodistribution in Key Organs (SUVmax)

Organ	SUVmax (Mean ± SD)
Kidneys	28.80 - 54.24
Salivary Glands	9.69 - 16.35
Liver	9.10 - 10.73
Spleen	7.06 - 8.83
Small Intestine	2.42 - 8.83

Note: Values are compiled from different studies and may vary based on methodology.

Table 6: Radiation Dosimetry

Organ	Absorbed Dose (mGy/MBq)
Kidneys	2.87E-02 ± 1.53E-03
Total Body	1.54E-03 ± 2.43E-04
Effective Dose (mSv/MBq)	3.72E-03 ± 4.50E-04

Data from a study by Zhang et al. (2020)

Visualizations

Experimental Workflow

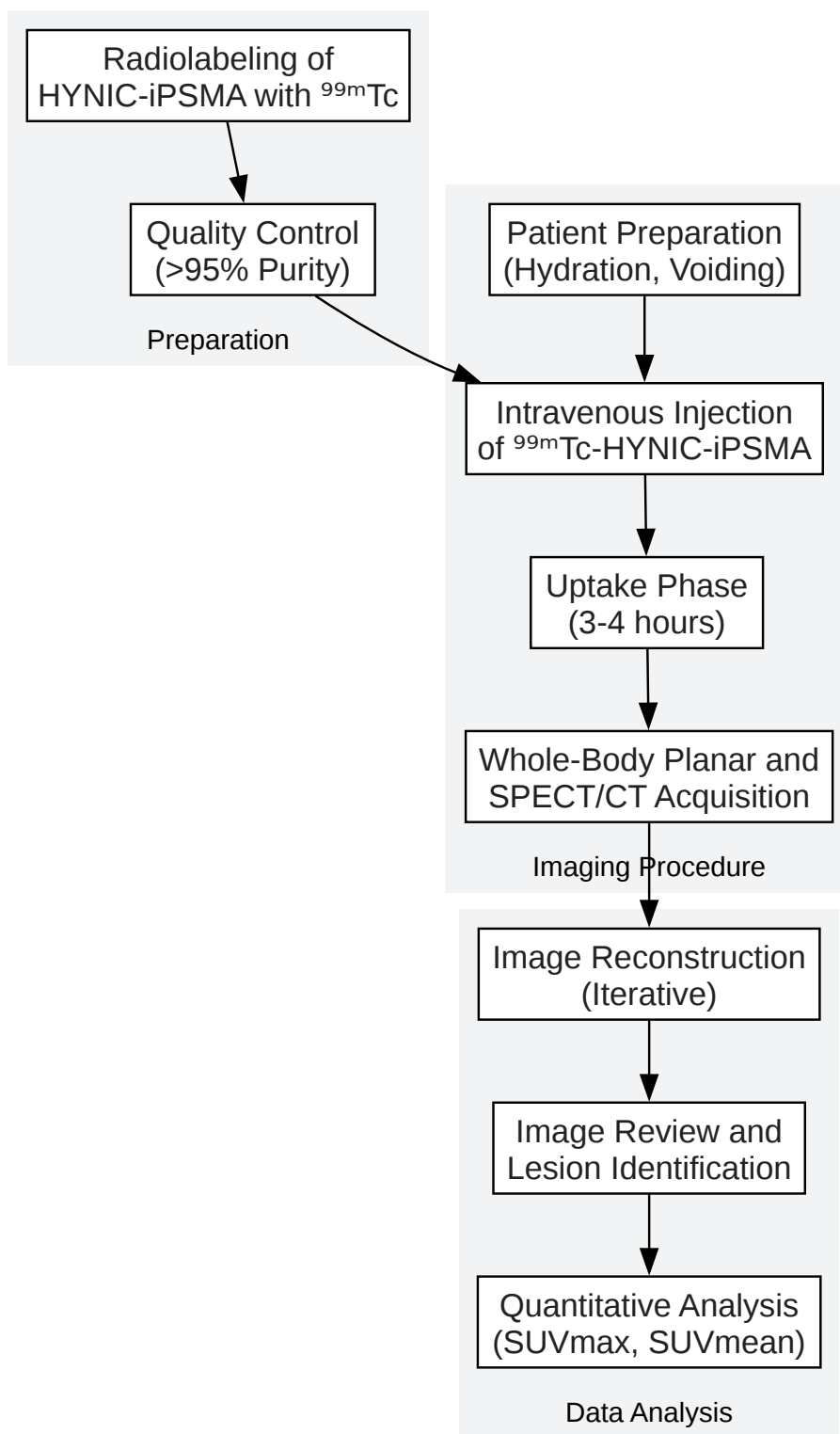


Figure 1: General Workflow for HYNIC-iPSMA SPECT Imaging

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Caption: General Workflow for **HYNIC-iPSMA** SPECT Imaging

PSMA Signaling (Simplified)

While ^{99m}Tc -HYNIC-iPSMA is primarily an imaging agent and does not directly modulate PSMA's enzymatic activity, understanding the context of PSMA is important. PSMA (also known as glutamate carboxypeptidase II) is a transmembrane protein with enzymatic functions that are thought to play a role in prostate cancer progression.

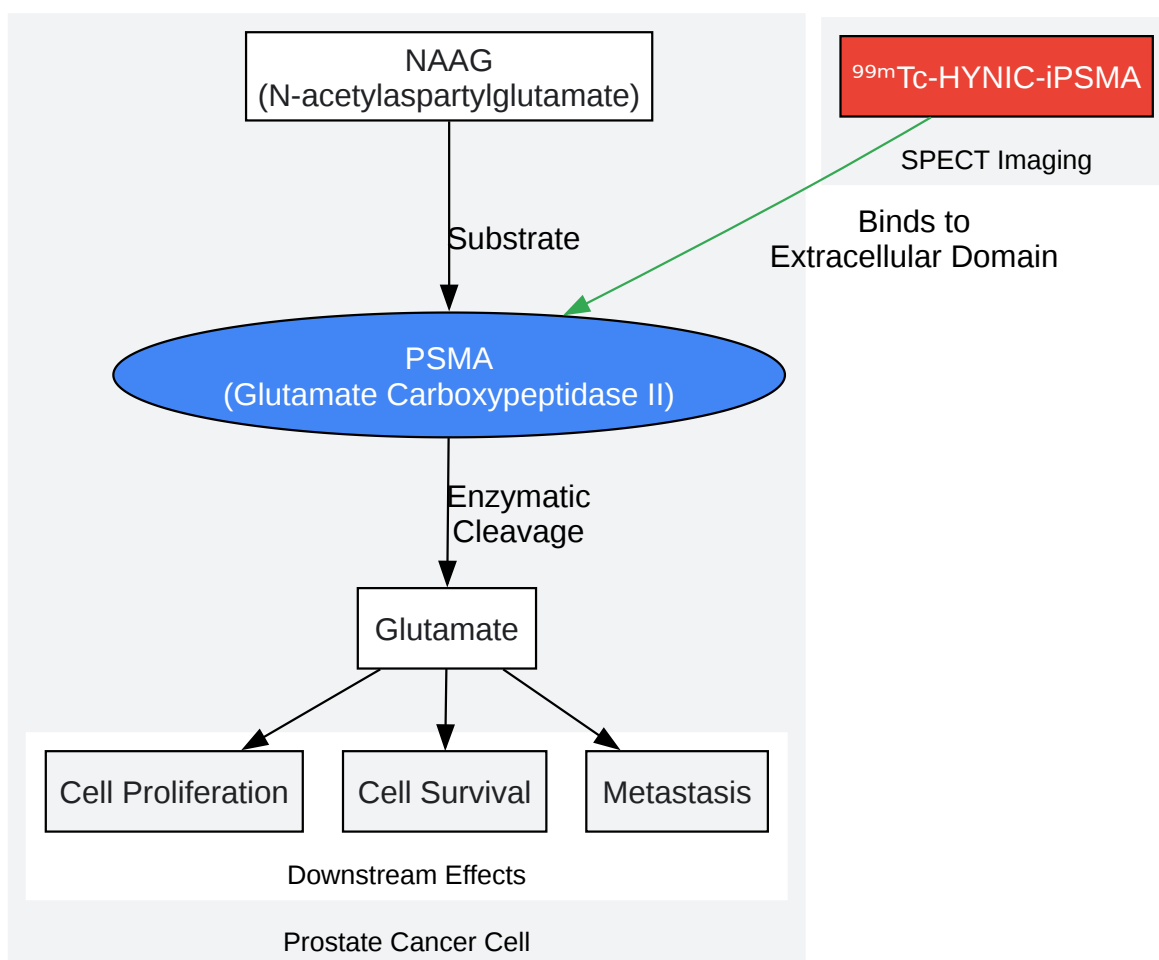


Figure 2: Simplified Overview of PSMA Function

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Caption: Simplified Overview of PSMA Function and Imaging Agent Binding

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